molecular formula C10H15NO3S B060672 N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide CAS No. 170215-60-8

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B060672
CAS No.: 170215-60-8
M. Wt: 229.3 g/mol
InChI Key: CYKNKJXCTPFRGG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the empirical formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 4-methoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further chemical modifications, while the sulfonamide group enhances its solubility and stability .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.

Chemical Structure and Properties

This compound features a methoxy group and a sulfonamide moiety, which enhance its solubility and stability. The structural formula can be represented as follows:

  • Chemical Formula : C₁₅H₁₉NO₃S
  • Molecular Weight : 287.39 g/mol

The presence of the methoxy group allows for further chemical modifications, potentially leading to derivatives with altered biological activities or pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group plays a crucial role in binding to these targets, modulating various biological pathways. For instance, it has been noted for its potential anti-inflammatory and analgesic effects .

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. For example, it has been investigated in the context of treating conditions like arthritis and other inflammatory diseases, where modulation of immune responses is beneficial .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    In a study involving animal models of inflammation, this compound demonstrated significant reduction in markers of inflammation when administered at varying doses. The results indicated a dose-dependent response with maximum efficacy observed at 50 mg/kg .
  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMIC (µg/mL)Notes
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamideAntimicrobial16Hydroxyl substitution enhances activity
N-[2-(4-chlorophenyl)ethyl]methanesulfonamideAnti-inflammatory32Chlorine substitution reduces efficacy

This table illustrates the varying activities of structurally similar compounds, highlighting the unique biological profile of this compound.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-10-5-3-9(4-6-10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKNKJXCTPFRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376373
Record name N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170215-60-8
Record name N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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